N-甲基卡利西宁

描述

Synthesis Analysis

The synthesis of N-methylated cyclic peptides, closely related to the conceptual compound N-Methylcalycinine, involves methods that modulate the physicochemical properties of peptides. N-methylation, combined with peptide cyclization, enhances pharmacokinetic properties such as metabolic stability, membrane permeability, and possibly oral bioavailability. Simplified methods for N-methylation on solid supports have been detailed, applicable to any amino acid, allowing for the synthesis of multiply N-methylated cyclic peptides in a straightforward manner (Chatterjee, Laufer, & Kessler, 2012).

Molecular Structure Analysis

The structural analysis of N-Methylcalycinine would involve understanding the impact of N-methylation on the molecular framework of cyclic peptides. N-Methylidene compounds, for instance, have demonstrated unique abilities in cycloadditions, which could be relevant to understanding the molecular structure of N-Methylcalycinine. Such compounds can act as stable methanimine synthons, undergoing [2+2] cycloadditions to ketenes, leading to β-lactams in a single step, hinting at the structural versatility introduced by N-methylation (Palomo, Aizpurua, Legido, & Galarza, 1997).

科学研究应用

使用可重复利用的氧化钴纳米颗粒快速合成 N-甲基和 N-烷基胺:本文讨论了 N-甲基和 N-烷基胺(包括 N-甲基卡利西宁)的合成,强调了其在生命科学分子和学术研究中的重要性。该研究提出了一种具有成本效益的还原胺化方案,使用富含地球的金属基催化剂合成各种 N-甲基和 N-烷基胺,这对于调节生命科学分子的活性至关重要 (Senthamarai 等,2018)。

含肌肽和组氨酸的二肽对人碳酸酐酶的激活作用:本研究调查了 L-肌肽和几种其他含组氨酸的肽,包括 N-甲基化形式(如 N-甲基卡利西宁),作为人碳酸酐酶同工型的激活剂。它表明这些化合物可能找到药理应用,例如在管理碳酸酐酶缺陷、增强认知或人工组织工程中 (Vistoli 等,2020)。

构建氨基酸 C-甲基杯[4]间苯二酚的水溶性形式:本研究重点关注构建甘氨酸 C-甲基杯[4]间苯二酚的水溶性形式。虽然没有直接提到 N-甲基卡利西宁,但它涉及使用 N-甲基葡萄糖胺,表明对 N-甲基衍生物感兴趣,以创造某些化合物的可溶性形式,这可能与在生物医学或化学应用中的更广泛适用性有关 (Kashapov 等,2015)。

mRNA 甲基化的综合分析揭示了在 3' UTR 和终止密码子附近的富集:本文讨论了 mRNA 中腺苷 (m6A) 的甲基化,其中 N-甲基卡利西宁可能作为甲基化剂或甲基化过程的一部分参与其中。它强调了 m6A 作为 mRNA 中常见的碱基修饰的普遍性,表明甲基化化合物在转录后修饰和生理相关性中的作用 (Meyer 等,2012)。

作用机制

Target of Action

N-Methylcalycinine is a natural product that primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, N-Methylcalycinine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

N-Methylcalycinine acts as an inhibitor of AChE . By binding to the active site of AChE, it prevents the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine at cholinergic synapses, leading to prolonged activation of cholinergic receptors.

Biochemical Pathways

The primary biochemical pathway affected by N-Methylcalycinine is the cholinergic pathway . By inhibiting AChE, N-Methylcalycinine disrupts the normal function of this pathway, leading to an increase in the concentration of acetylcholine at cholinergic synapses. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and cognition.

Result of Action

The inhibition of AChE by N-Methylcalycinine leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. These effects can manifest in several ways, including potential therapeutic applications in conditions such as asthma, cancer, dysentery, fever, hyperglycemia, intestinal complaints, inflammation, sleep disturbances, and tuberculosis .

属性

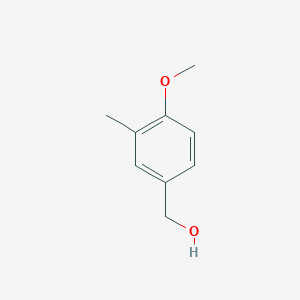

IUPAC Name |

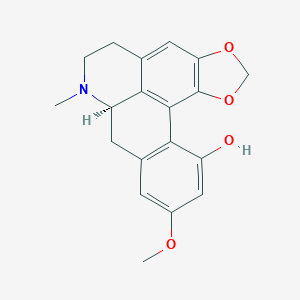

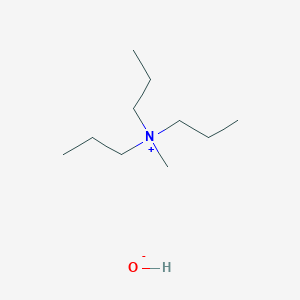

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMHAXOBRLRFH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC(=C5)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylcalycinine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)